2-isopropyl-6-phenylpyridazin-3(2H)-one
CAS No.: 1208452-09-8
Cat. No.: VC5430527
Molecular Formula: C13H14N2O
Molecular Weight: 214.268
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1208452-09-8 |
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Molecular Formula | C13H14N2O |
Molecular Weight | 214.268 |
IUPAC Name | 6-phenyl-2-propan-2-ylpyridazin-3-one |
Standard InChI | InChI=1S/C13H14N2O/c1-10(2)15-13(16)9-8-12(14-15)11-6-4-3-5-7-11/h3-10H,1-2H3 |
Standard InChI Key | NBJZWSPMEGALTK-UHFFFAOYSA-N |
SMILES | CC(C)N1C(=O)C=CC(=N1)C2=CC=CC=C2 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Framework and Nomenclature
The compound’s systematic name, 2-isopropyl-6-phenylpyridazin-3(2H)-one, reflects its pyridazinone core (a six-membered ring with two adjacent nitrogen atoms and a ketone group) substituted with phenyl and isopropyl groups. Its molecular formula is C₁₃H₁₄N₂O, with a molecular weight of 214.27 g/mol . The isopropyl group at position 2 introduces steric bulk, influencing both physicochemical properties and biological interactions.
Spectral Data and Structural Confirmation
Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data confirm its structure:
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¹H NMR (400 MHz, DMSO-d₆): Signals at δ 7.38–7.60 ppm correspond to aromatic protons, while the isopropyl group appears as a multiplet at δ 1.20–1.35 ppm .
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MS-ESI: A prominent [M + H]⁺ peak at m/z 215.1 aligns with the molecular formula .
Synthesis and Optimization
Primary Synthetic Route
The synthesis of 2-isopropyl-6-phenylpyridazin-3(2H)-one (Compound 24d in ) involves a multi-step process:
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Starting Material: Isoxazolopyridazinone (1) undergoes ammonolysis in the presence of piperidine at 60°C to yield an intermediate amide.
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Alkylation: Reaction with isopropyl bromide introduces the isopropyl group at position 2.
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Purification: Recrystallization from diethyl ether affords the final product in 85% yield with a melting point of 201–204°C .
Alternative Methodologies
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Microwave-Assisted Synthesis: Reduces reaction times from hours to minutes while maintaining high yields (≥80%) .
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Catalytic Hydrolysis: Employing palladium on carbon (Pd/C) under hydrogen atmosphere enhances selectivity for the pyridazinone core .
Physicochemical Properties
Thermal Stability and Solubility
Table 1: Comparative Solubility of Pyridazinone Derivatives in Select Solvents (318.2 K)
Solvent | Solubility (Mole Fraction) |
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DMSO | 4.73 × 10⁻¹ |
PEG-400 | 4.12 × 10⁻¹ |
Ethanol | 8.22 × 10⁻³ |
Water | 1.26 × 10⁻⁵ |
Data adapted from . |
Thermodynamic Analysis
Dissolution is endothermic (ΔH > 0) and entropy-driven (ΔS > 0), as observed in van’t Hoff plots for related compounds . Activity coefficients suggest strong solute-solvent interactions in DMSO and PEG-400, making these solvents ideal for formulation .
Biological Activities and Pharmacological Applications
Fatty Acid-Binding Protein 4 (FABP4) Inhibition
2-Isopropyl-6-phenylpyridazin-3(2H)-one demonstrates nanomolar affinity for FABP4, a target implicated in metabolic disorders and cancer . Structural modifications, such as introducing urea moieties at position 4, enhance binding via hydrogen bonds with Arg126 and Tyr128 residues .
Table 2: FABP4 Inhibitory Activity of Pyridazinone Derivatives
Phosphodiesterase 4 (PDE4) Inhibition
Patent literature highlights pyridazinones as PDE4 inhibitors for treating inflammatory diseases . The isopropyl group improves membrane permeability, augmenting in vivo efficacy .
Industrial and Formulation Considerations
Scalability and Process Optimization
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Cost-Efficiency: Using PPA (polyphosphoric acid) as a catalyst reduces reaction steps and waste .
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Green Chemistry: Microwave synthesis minimizes energy consumption and solvent use .
Drug Delivery Systems
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